molecular formula C7H15N B074177 2-Propylpyrrolidine CAS No. 1121-44-4

2-Propylpyrrolidine

Cat. No. B074177
CAS RN: 1121-44-4
M. Wt: 113.2 g/mol
InChI Key: ICALDHCMXFGLBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-propylpyrrolidine derivatives has been explored through various methods, including copper-catalyzed carboamination reactions, which allow for the efficient construction of 2-arylpyrrolidines from vinylarenes and dienes with potassium β-aminoethyl trifluoroborates (Um & Chemler, 2016). Another approach involves the double reduction of cyclic sulfonamides, leading to the synthesis of 2-substituted pyrrolidines, showcasing the versatility of pyrrolidine synthesis methods (Evans, 2007).

Molecular Structure Analysis

The molecular structure of 2-propylpyrrolidine and its derivatives plays a crucial role in their reactivity and potential applications. Computational studies, such as those investigating the structure-directing effects of benzylpyrrolidine and its derivatives in synthesis, provide insight into the interactions and conformational preferences of these molecules (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

2-Propylpyrrolidine undergoes various chemical reactions, leveraging its nucleophilic nitrogen and the reactivity of its alkyl side chains. For instance, the reactivity of 2-propylpyrrolidine derivatives in acid-catalyzed reactions enables the synthesis of complex molecules, demonstrating the compound's versatility in organic synthesis (Smolobochkin et al., 2017).

Physical Properties Analysis

The physical properties of 2-propylpyrrolidine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 2-propylpyrrolidine, including its basicity, reactivity towards electrophiles, and participation in cycloaddition reactions, are central to its utility in organic chemistry. Its ability to undergo ring expansion, as well as participate in lithiation-substitution reactions, underscores the compound's versatility and importance in the synthesis of complex organic molecules (Sheikh et al., 2012).

Scientific Research Applications

  • Synthesis of 2-Aryliminopyrrolidines : These compounds show high affinity and selectivity for I1 imidazoline receptors, suggesting potential applications in hypertension and/or metabolic syndrome treatment (Gasparik et al., 2015).

  • Copper-Catalyzed Coupling of Styrenes and Dienes : Demonstrates a method to access 2-Aryl- and 2-Vinylpyrrolidines from readily available reagents, indicating their frequent occurrence in bioactive compounds (Um & Chemler, 2016).

  • 4-Fluoropyrrolidine Derivatives in Medicinal Chemistry : These derivatives are useful in applications such as dipeptidyl peptidase IV inhibitors, highlighting their role in medicinal chemistry (Singh & Umemoto, 2011).

  • Dopaminergic Activity of Pyrrolidine Derivatives : 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide has been shown to have central dopaminergic agonist activity, suggesting applications in neurological disorders (Crider et al., 1984).

  • Synthesis of Optically Active Pyrrolidines : This research provides insight into the synthesis and absolute configuration of 3-ethyl and 3-n-propylpyrrolidine, which are valuable for understanding their stereochemistry (Bettoni et al., 1980).

  • Transformation of Tetrahydrofuran into 1-Propylpyrrolidine : This study explores the catalytic activities of Y-zeolites for synthesizing 1-propylpyrrolidine from tetrahydrofuran, indicating its relevance in organic synthesis (Hatada et al., 1978).

  • Selective Activation of Metabotropic Glutamate Receptors : Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) demonstrates neuroprotective effects against excitotoxic degeneration, suggesting its therapeutic potential in neurological conditions (Battaglia et al., 1998).

  • Hammett Correlation of Nornicotine Analogues : A study on the catalytic ability of 2-arylpyrrolidines in aqueous aldol reactions, important for developing aqueous organo-catalysts (Rogers et al., 2005).

  • Cyanopyrrolidines as DPP-IV Inhibitors : The potential of cyanopyrrolidines as medicines for type 2 diabetes is discussed, highlighting their role in inhibiting dipeptidyl peptidase IV (Peters, 2007).

  • Synthesis of Protected Nitrocyclohexitols : Discusses the synthesis of 2-methoxymethylpyrrolidine derivatives, which can lead to highly oxygenated nitrocyclohexanes with multiple stereocenters (Cagide-Fagín et al., 2012).

  • Copper-Catalyzed Annulation of 2-Formylazoles : Explores the synthesis of pyrrolo[1,2-a]quinoxalines from 2-formylpyrroles, demonstrating their application in creating heterocycles (Reeves et al., 2010).

  • Synthesis of 5-Aryl-2-Oxopyrrole Derivatives : These derivatives are presented as versatile synthetic building blocks for creating highly substituted pyrroles (Metten et al., 2006).

  • Discovery of ABT-267, a Pan-Genotypic Inhibitor of HCV NS5A : This research highlights the development of N-phenylpyrrolidine-based inhibitors of HCV NS5A, indicating their potential in treating hepatitis C (DeGoey et al., 2014).

  • Conformational Behavior of 1-Aryl-2-iminoazacycloalkanes : Examines the stereodynamic behavior of 1-arylpyrrolidin-2-imines, which is significant for understanding the stereochemistry of these compounds (Díaz et al., 2019).

  • Alkaloid Beta-Mannosidase Inhibitor from Seeds : This study discusses a polyhydroxy alkaloid isolated from seeds that acts as a beta-mannosidase inhibitor, suggesting its potential in biological research (Molyneux et al., 1993).

Safety And Hazards

2-Propylpyrrolidine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrrolidine compounds, including 2-Propylpyrrolidine, continue to be a field of interest for their diverse biological and medicinal importance . Future work may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-propylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICALDHCMXFGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396532
Record name 2-propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpyrrolidine

CAS RN

1121-44-4
Record name 2-propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
NJ Leonard, S Swann Jr… - Journal of the American …, 1952 - ACS Publications
… our finding that the electrolytic reduction of l-methyl-2-ethyl-3-piperidone at 60 in sulfuric acidat a cadmium cathode proceeds with rearrangement to give l-methyl-2-propylpyrrolidine. …
Number of citations: 21 pubs.acs.org
IF Bel'skii - Bulletin of the Academy of Sciences of the USSR …, 1962 - Springer
… synthesized by the catalytic-hydrogenation method: 2-propylpyrrole, 2,5-dipropylpyrrole and 2,5-dipropylpyrrolidine, 4-isopropyl-2-propylpyrrole and 4-isopropyi-2-propylpyrrolidine, 2-…
Number of citations: 3 link.springer.com
HP Richards, AN Bourns - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… results, the lowest-boiling aniine product of tlie catalytic reaction is considered to be 1-plienyl-2-ethylpiperidine; the component of intermediate boiling point, 1-phenyl-2-propylpyrrolidine…
Number of citations: 1 cdnsciencepub.com
PA Cantor, CA Vanderwerf - Journal of the American Chemical …, 1958 - ACS Publications
… and (c) complete catalytic hydrogenation in acetic acid with platinic oxidecatalyst to 2-propylpyrrolidine, the melting point of whose benzenesulfonamide corresponded to that reported6 …
Number of citations: 26 pubs.acs.org
KE Harding, SR Burks - The Journal of Organic Chemistry, 1984 - ACS Publications
… 7a obtained from the intramolecular amidomercuration of 4-[(carbobenzyloxy)amino]-7-octene (6) was converted to the corresponding trans-5-(iodomethyl)-2-propylpyrrolidine …
Number of citations: 108 pubs.acs.org
HQ Deng, XY Qian, YX Li, JF Zheng, L Xie… - Organic Chemistry …, 2014 - pubs.rsc.org
… reduced pressure to about 1/3 of the original volume, 2 mL of 10% HCl in MeOH was added, and the resulting mixture concentrated under reduced pressure to afford 2-propylpyrrolidine …
Number of citations: 37 pubs.rsc.org
I Coldham, D Leonori - The Journal of organic chemistry, 2010 - ACS Publications
… Reduction of the alkene gave N-Boc-2-propylpyrrolidine (7). A second metalation (with sec-butyllithium and TMEDA) followed by zinc−copper-promoted allylation with 3-chlorobut-1-ene …
Number of citations: 71 pubs.acs.org
JH Burckhalter, JH Short - The Journal of Organic Chemistry, 1958 - ACS Publications
… 2-pyrrolidone, they found the main product to be 2-propylpyrrolidine (I, R = propyl), obtained … derivatives with those obtained from 2propylpyrrolidine synthesized by another method. The …
Number of citations: 49 pubs.acs.org
NJ Leonard, WV Ruyle - Journal of the American Chemical …, 1949 - ACS Publications
… but identical with those of 1methyl-2-propylpyrrolidine (IV) ,5-7 For direct comparison with the Clemmensen reduction product of III, a sample of l-methyl-2propylpyrrolidine (IV) was …
Number of citations: 23 pubs.acs.org
ME Wolff - Chemical Reviews, 1963 - ACS Publications
… Br l-Methyl-2-propylpyrrolidine … 2-Propylpyrrolidine … On the other hand, hot sulfuric acid does convert l-bromo-2-propylpyrrolidine to hexahydro-1fl-pyrrolizine (34). …
Number of citations: 538 pubs.acs.org

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